molecular formula C19H21N5OS B2532826 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 898607-14-2

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

Cat. No.: B2532826
CAS No.: 898607-14-2
M. Wt: 367.47
InChI Key: DUBFLDOOHXHWJZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure comprises a 1,2,4-triazole core substituted at position 4 with an amino group, at position 5 with a benzyl group, and at position 3 with a sulfanyl-acetamide chain linked to a 3-ethylphenyl group. Such derivatives are frequently explored for pharmacological applications, including anti-inflammatory, antimicrobial, and insect olfactory receptor modulation .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-14-9-6-10-16(11-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-7-4-3-5-8-15/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBFLDOOHXHWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, suitable bases

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Research indicates that triazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties : Several studies have highlighted the anticancer potential of triazole compounds. For instance, triazole derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Triazole compounds have been reported to possess antibacterial and antifungal properties. Their ability to inhibit the growth of pathogens makes them valuable in developing new antimicrobial agents .
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . This inhibition can help increase acetylcholine levels in the brain, thereby improving cognitive functions.

Case Studies

  • Anticancer Studies : A study conducted on a series of triazole derivatives showed that modifications at the benzyl position significantly enhanced anticancer activity against various cell lines . The compound was shown to induce apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research focusing on acetylcholinesterase inhibitors demonstrated that certain triazole derivatives could effectively enhance cognitive function in animal models by increasing acetylcholine levels . This opens avenues for further exploration in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the triazole 4/5 positions and the acetamide aryl group. Key structural analogues include:

Compound Name R5 (Triazole) Acetamide Aryl Group Key Properties/Activity Reference
Target Compound
2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Benzyl 3-Ethylphenyl Hypothesized anti-inflammatory or insect receptor modulation (inferred from analogues)
VUAA-1
(N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
Pyridin-3-yl 4-Ethylphenyl Orco ion channel agonist (insect olfactory receptor activation)
OLC-12
(N-(4-isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
4-Pyridinyl 4-Isopropylphenyl Orco agonist with enhanced potency compared to VUAA-1
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(aryl)acetamide derivatives Furan-2-yl Varied aryl groups Anti-exudative activity (15/21 compounds active; 8 outperformed diclofenac sodium)
OLC-15
(N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
2-Pyridinyl 4-Butylphenyl Orco antagonist (activity switch due to 2-pyridinyl vs. 3-pyridinyl substitution)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) 2-Methyl-5-nitrophenyl Melting point: 207.6–208.5°C; synthesis yield: 45%

Key Observations :

  • Triazole Position 5 Substituents :
    • Benzyl vs. Pyridinyl/Furan : Benzyl’s hydrophobicity may enhance blood-brain barrier penetration, whereas pyridinyl groups enable hydrogen bonding with insect Orco receptors . Furan-based derivatives exhibit anti-inflammatory effects, suggesting substituent-dependent activity .
    • Aryl Acetamide Groups :
  • 3-Ethylphenyl (target) vs.
  • 4-Isopropylphenyl (OLC-12) and 4-butylphenyl (OLC-15): Larger alkyl groups increase lipophilicity but may reduce solubility .

Biological Activity

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N5OSC_{12}H_{15}N_{5}OS, with a molar mass of 277.35 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction between 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and an appropriate acetamide derivative can yield the target compound with good yields under optimized conditions .

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Properties

The antifungal activity of triazole compounds is well-documented. In vitro studies have indicated that related compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .

Anticancer Potential

Emerging data suggest that triazole derivatives may possess anticancer properties. One study reported that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range . This suggests potential for development as chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various synthesized triazole derivatives revealed that certain modifications significantly enhanced their antimicrobial efficacy. For example, substituting different alkyl groups on the nitrogen atom improved activity against resistant bacterial strains. The most effective compound demonstrated an MIC of 8 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a comparative study analyzing the anticancer properties of triazole derivatives, one compound similar to this compound exhibited promising results with an IC50 value of 1.9 µg/mL against HCT116 cells. This was notably lower than the standard drug doxorubicin (IC50 = 3.23 µg/mL), indicating superior potency in some cases .

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